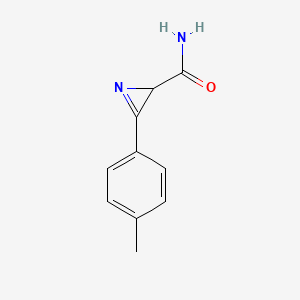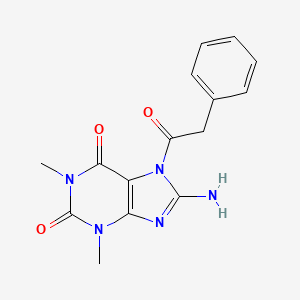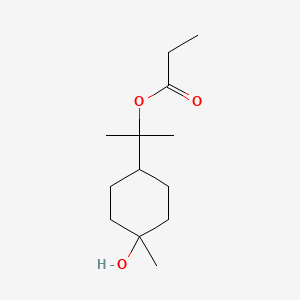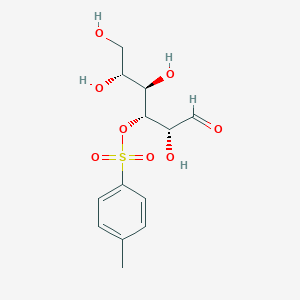
D-Allose 3-(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Allose 3-(4-methylbenzenesulfonate) is a derivative of D-allose, a rare sugar that is an aldohexose and a C-3 epimer of D-glucose. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the third carbon of the D-allose molecule. D-Allose itself is known for its various beneficial properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
准备方法
Synthetic Routes and Reaction Conditions
D-Allose 3-(4-methylbenzenesulfonate) can be synthesized through a series of chemical reactions starting from D-allose. The preparation involves the introduction of the 4-methylbenzenesulfonate group to the third carbon of the D-allose molecule. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-allose are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-allose is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group.
Deprotection: The protecting groups are removed to yield D-Allose 3-(4-methylbenzenesulfonate).
Industrial Production Methods
Industrial production of D-Allose 3-(4-methylbenzenesulfonate) may involve biotechnological methods using enzymes that can specifically introduce the sulfonate group to the D-allose molecule. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
D-Allose 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
D-Allose 3-(4-methylbenzenesulfonate) has several applications in scientific research:
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications due to its anti-cancer and immunosuppressant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of D-Allose 3-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways:
Thioredoxin-Interacting Protein (TXNIP): The compound can regulate reactive oxygen species (ROS) levels and induce cell cycle arrest, apoptosis, and autophagy.
Metabolic Reprogramming: It can alter cellular metabolism, making it a potential candidate for cancer therapy.
Sensitization to Radiotherapy and Chemotherapy: The compound can enhance the efficacy of existing cancer treatments by sensitizing tumor cells
相似化合物的比较
Similar Compounds
D-Allose: The parent compound, known for its various beneficial properties.
D-Allulose: An aldose-ketose isomer of D-allose, also known for its low-calorie and non-toxic properties.
D-Glucose: A common sugar and structural isomer of D-allose.
Uniqueness
D-Allose 3-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H18O8S |
|---|---|
分子量 |
334.34 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1 |
InChI 键 |
TXULLVGWOATTIK-XQHKEYJVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
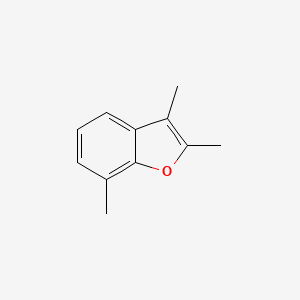
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
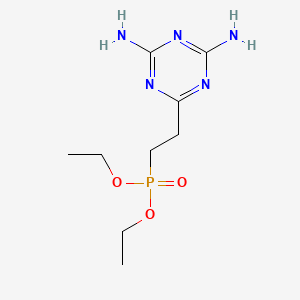
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
